molecular formula C15H16N4O3S B3593658 1,3-dimethyl-2-oxo-N'-phenylbenzimidazole-5-sulfonohydrazide

1,3-dimethyl-2-oxo-N'-phenylbenzimidazole-5-sulfonohydrazide

Cat. No.: B3593658
M. Wt: 332.4 g/mol
InChI Key: XNDAEPWBEBAJIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-oxo-N’-phenylbenzimidazole-5-sulfonohydrazide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by sulfonation and hydrazide formation . The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-150°C) depending on the specific reaction step.

    Solvents: Common solvents include ethanol, methanol, and acetonitrile.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-oxo-N’-phenylbenzimidazole-5-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

1,3-dimethyl-2-oxo-N’-phenylbenzimidazole-5-sulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antiparasitic activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-oxo-N’-phenylbenzimidazole-5-sulfonohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2-oxo-N’-phenyl-2,3-dihydro-1H-benzimidazole-5-sulfonohydrazide
  • 1,3-dimethyl-2-oxo-N’-phenylbenzimidazole-5-sulfonamide

Uniqueness

1,3-dimethyl-2-oxo-N’-phenylbenzimidazole-5-sulfonohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its sulfonohydrazide group, in particular, contributes to its diverse pharmacological properties .

Properties

IUPAC Name

1,3-dimethyl-2-oxo-N'-phenylbenzimidazole-5-sulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c1-18-13-9-8-12(10-14(13)19(2)15(18)20)23(21,22)17-16-11-6-4-3-5-7-11/h3-10,16-17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDAEPWBEBAJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NNC3=CC=CC=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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